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Compound of Interest

Compound Name: N-Demethylricinine

Cat. No.: B131565

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethylricinine is the biological precursor and a metabolite of ricinine, a toxic alkaloid
found in the castor plant (Ricinus communis)[1]. The reversible N-demethylation and N-
methylation of these compounds play a role in alkaloid translocation during senescence in the
plant[1]. From a pharmacological and drug development perspective, the N-demethylated form
of an alkaloid can exhibit different biological activities and pharmacokinetic profiles compared
to its N-methylated counterpart. Therefore, the availability of a reliable synthetic route to N-
demethylricinine from the more abundant ricinine is of significant interest for further research.

This document provides detailed application notes and a proposed experimental protocol for
the chemical synthesis of N-demethylricinine from ricinine. While a specific, published
protocol for this direct chemical conversion is not readily available, the following procedure is
based on well-established N-demethylation reactions for alkaloids, particularly the von Braun
reaction. Additionally, information on the biological interconversion of these compounds is
presented.

Data Presentation
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Property Ricinine N-Demethylricinine
Molecular Formula CsHsN20:2 C7HeN202[2][3]
Molecular Weight 164.16 g/mol 150.13 g/mol [2][3]
Appearance - White to Pale Yellow Solid[3]
Melting Point 201.5°C 276-278 °C[2][3]
1,2-Dihydro-4-methoxy-2-oxo-
3-Cyano-4-methoxy-1-methyl- 3-pyridinecarbonitrile; 3-
Synonyms o
2(1H)-pyridinone Cyano-2-hydroxy-4-
methoxypyridine[2][3]
Acetonitrile (Slightly, Heated),
Solubility - (Slightly. )

DMSO (Slightly)[3]

ioloaical :

Organism/Tissue Conversion Observations Reference
Senescent yellow o Rapid metabolism of
o Ricinine to N- o
leaves of Ricinus o exogenous ricinine to --INVALID-LINK--
] Demethylricinine o
communis N-demethylricinine.[1]
Exogenous N-
Green leaves of N-Demethylricinine to demethylricinine is
--INVALID-LINK--

Ricinus communis Ricinine

rapidly methylated to

ricinine.[1]

Experimental Protocols

Proposed Synthesis of N-Demethylricinine via von

Braun Reaction

This protocol is a proposed method based on the general principles of the von Braun N-

demethylation reaction, which has been successfully applied to a wide range of alkaloids[4][5]

[6]. Caution: Cyanogen bromide is highly toxic

and should be handled with extreme care in a

well-ventilated fume hood by trained personnel.
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Materials:

Ricinine

e Cyanogen bromide (BrCN)

e Anhydrous chloroform (or other inert solvent)

e Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)

o Diethyl ether

« Silica gel for column chromatography

» Appropriate solvents for chromatography (e.g., chloroform/methanol mixture)

Procedure:

o Step 1: Formation of the Cyanamide Intermediate

1. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
ricinine (1 equivalent) in anhydrous chloroform.

2. To this solution, add cyanogen bromide (1.1 equivalents).

3. Stir the reaction mixture at room temperature for 24-48 hours, or gently reflux if no
reaction is observed at room temperature. Monitor the reaction progress by thin-layer
chromatography (TLC).

4. Upon completion, remove the solvent under reduced pressure. The residue contains the
N-cyanamide derivative of N-demethylricinine.

o Step 2: Hydrolysis of the Cyanamide

1. To the crude cyanamide intermediate, add a solution of aqueous hydrochloric acid (e.g., 2
M HCI).
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2. Heat the mixture to reflux for 8-12 hours to effect hydrolysis. Monitor the disappearance of
the cyanamide intermediate by TLC.

3. After cooling to room temperature, neutralize the reaction mixture with a solution of

sodium hydroxide.

4. Extract the aqueous layer with a suitable organic solvent, such as a
chloroform/isopropanol mixture.

5. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure.

o Purification:

1. Purify the crude N-demethylricinine by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the pure
product.

2. Characterize the final product by standard analytical techniques (*H NMR, 13C NMR, Mass
Spectrometry, and melting point) and compare with literature data for N-demethylricinine.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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